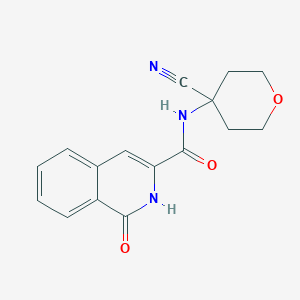

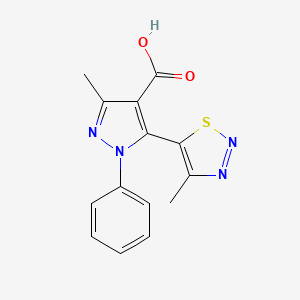

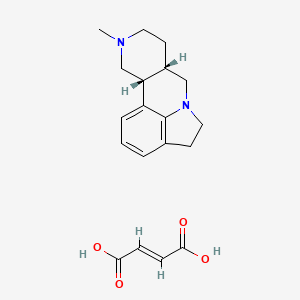

3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the empirical formula C8H7N3O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.22 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in my current resources.Scientific Research Applications

Synthesis and Chemical Properties

Research has been dedicated to synthesizing various derivatives of pyrazole and thiadiazole compounds due to their notable biological activities. For instance, the synthesis of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate through a one-pot reaction method led to the development of pyrazole carboxylic acids, which were then linked to 1,3,4-thiadiazoles to create new compounds. These compounds have been analyzed for their elemental composition, IR, and 1H NMR spectroscopies, although their auxin activities were found to be not high, with a few exhibiting antiblastic properties towards wheat gemma (A. Yue et al., 2010).

Antimicrobial Applications

A significant area of research involving these compounds is their antimicrobial activity. A study synthesized 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which were tested in vitro against various bacterial and fungal strains. Some derivatives showed marked inhibition of bacterial and fungal growth, nearly equal to standard treatments (C. Sanjeeva Reddy et al., 2010).

Carbonic Anhydrase Inhibition

Another critical application of these compounds is their inhibitory effects on carbonic anhydrase isoenzymes. Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized and tested for their inhibitory activity against human carbonic anhydrase isoenzymes, showing potential as potent inhibitors. These studies suggest the therapeutic potential of these compounds in treating conditions associated with carbonic anhydrase, such as glaucoma and some forms of cancer (R. Kasımoğulları et al., 2010).

Antineoplastic Agents

The antineoplastic (anti-cancer) properties of 1,2,3-thiadiazole derivatives have also been explored. Research into novel 4-monosubstituted and 4,5-disubstituted derivatives of 1,2,3-thiadiazole-4-carboxylic acid aimed at synthesizing compounds with potential antineoplastic activities, highlighting the versatility and therapeutic potential of these chemical structures (James H. Looker et al., 1965).

Safety And Hazards

properties

IUPAC Name |

3-methyl-5-(4-methylthiadiazol-5-yl)-1-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-8-11(14(19)20)12(13-9(2)15-17-21-13)18(16-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAAGFSXJGYPFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C2=C(C(=NN2C3=CC=CC=C3)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2894569.png)

![N-(5-fluoro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2894570.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894573.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide](/img/structure/B2894578.png)